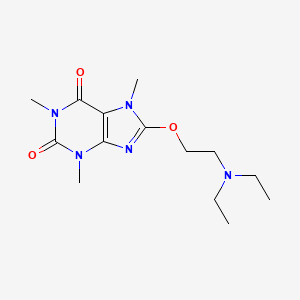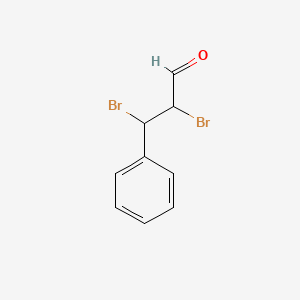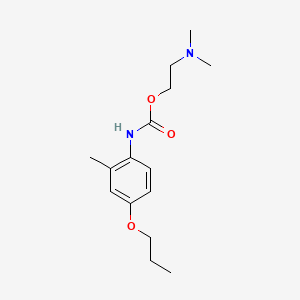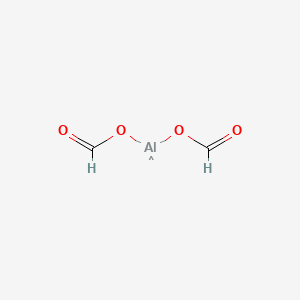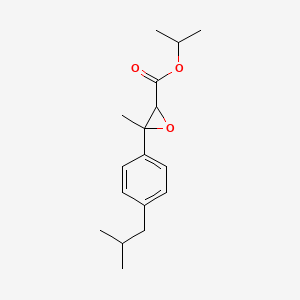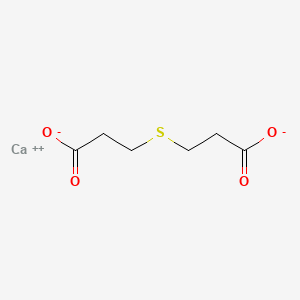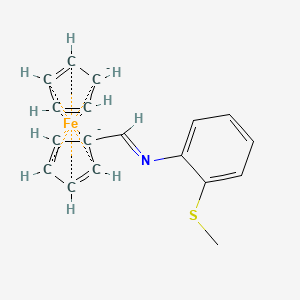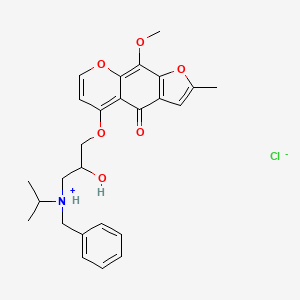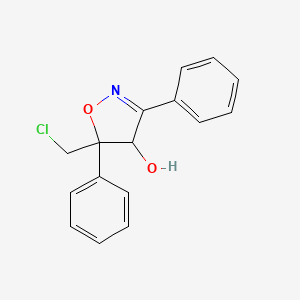![molecular formula C12H10N2O B13770769 2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
2-{[(E)-pyridin-3-ylmethylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- is a heterocyclic compound with a complex structure that incorporates both pyrimidine and benzoxazine rings. This compound is known for its significant biological activities and is used in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the condensation of a pyrimidine derivative with an appropriate benzoxazine precursor can lead to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimido[1,6-c][1,3]benzoxazin derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[1,6-a]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrimidoquinazolines: Known for their diverse biological properties.
Benzoxazinone Derivatives: Share structural similarities and exhibit comparable chemical reactivity.
Uniqueness
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- is unique due to its specific combination of pyrimidine and benzoxazine rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-(pyridin-3-ylmethylideneamino)phenol |
InChI |
InChI=1S/C12H10N2O/c15-12-6-2-1-5-11(12)14-9-10-4-3-7-13-8-10/h1-9,15H |
Clé InChI |
PGNIDFJAISFYHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=CC2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


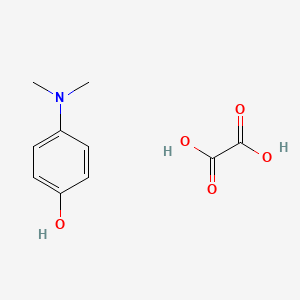
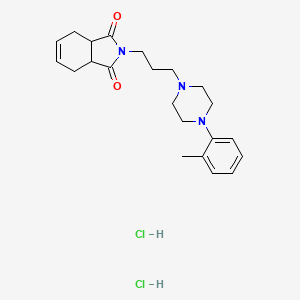
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
